6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)-
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Overview
Description
CE-326597 is a small molecule drug developed by Pfizer Inc. It acts as an agonist for cholecystokinin receptors, specifically targeting the type A receptor. This compound has been investigated for its potential therapeutic applications in treating obesity, type 2 diabetes mellitus, and gallstones .
Preparation Methods
The synthetic route for CE-326597 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Industrial production methods would likely involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields and purity .
Chemical Reactions Analysis
CE-326597 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying cholecystokinin receptor agonists and their interactions with receptors.
Biology: It is used to investigate the physiological roles of cholecystokinin receptors in nutrient homeostasis and satiety.
Medicine: Clinical trials have explored its potential in treating obesity, type 2 diabetes mellitus, and gallstones.
Industry: Its development and production provide insights into the large-scale synthesis of complex organic molecules
Mechanism of Action
CE-326597 exerts its effects by binding to and activating cholecystokinin type A receptors. This activation leads to a cascade of intracellular signaling events that regulate various physiological processes, including satiety and nutrient homeostasis. The molecular targets and pathways involved include the activation of G-protein coupled receptors and subsequent signaling through second messengers like cyclic adenosine monophosphate .
Comparison with Similar Compounds
CE-326597 is unique in its selectivity for cholecystokinin type A receptors and its potential therapeutic applications. Similar compounds include:
PF-04756956: Another cholecystokinin receptor agonist developed by Pfizer, with similar applications in treating obesity and metabolic disorders.
Triazolobenzodiazepinones: A class of compounds that includes CE-326597 and PF-04756956, known for their agonist activity at cholecystokinin receptors .
CE-326597 stands out due to its specific receptor selectivity and the extensive research conducted on its therapeutic potential.
Properties
CAS No. |
870615-40-0 |
---|---|
Molecular Formula |
C37H34N6O2 |
Molecular Weight |
594.7 g/mol |
IUPAC Name |
N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4H-[1,2,4]triazolo[3,4-d][1,5]benzodiazepin-6-yl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C37H34N6O2/c1-25(2)41(23-26-13-5-3-6-14-26)34(44)24-42-32-19-11-12-20-33(32)43-35(27-15-7-4-8-16-27)39-40-36(43)30(37(42)45)21-28-22-38-31-18-10-9-17-29(28)31/h3-20,22,25,30,38H,21,23-24H2,1-2H3/t30-/m0/s1 |
InChI Key |
UBNMGTSDHSQBEL-PMERELPUSA-N |
SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N4C(=NN=C4C5=CC=CC=C5)C(C2=O)CC6=CNC7=CC=CC=C76 |
Isomeric SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N4C(=NN=C4C5=CC=CC=C5)[C@@H](C2=O)CC6=CNC7=CC=CC=C76 |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N4C(=NN=C4C5=CC=CC=C5)C(C2=O)CC6=CNC7=CC=CC=C76 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CE-326597; CE326597; CE 326597. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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